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Compound of Interest

Compound Name: Aureol

Cat. No.: B1238271 Get Quote

Introduction: The name "Aureol" is attributed to two structurally distinct natural products, a fact

that necessitates careful differentiation in scientific discourse. The first is a sesquiterpenoid

hydroquinone isolated from marine sponges, possessing a complex tetracyclic framework. The

second is a coumestan, a type of flavonoid, found in various terrestrial plants. This technical

guide provides an in-depth analysis of the chemical structure, properties, and synthesis of both

molecules, tailored for researchers, scientists, and drug development professionals.

Part 1: Sesquiterpenoid Aureol
The sesquiterpenoid Aureol is a meroterpenoid, a class of natural products with a mixed

biosynthetic origin, combining a terpenoid and a polyketide-derived moiety. First isolated from

the marine sponge Smenospongia aurea, this molecule has attracted interest due to its unique

structure and biological activity.[1]

Chemical Structure and Physicochemical Properties
The chemical structure of sesquiterpenoid Aureol is characterized by a tetracyclic ring system.

Its molecular formula is C₂₁H₃₀O₂.

Table 1: Physicochemical and Spectroscopic Data for Sesquiterpenoid Aureol
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Property Value Reference

Molecular Formula C₂₁H₃₀O₂

Molecular Weight 314.47 g/mol

Appearance Colorless oil

Optical Rotation ([α]D) +4.4 (c 1, CHCl₃)

High-Resolution MS (HRMS)
[M]⁺ m/z 314.2246 (Calculated

for C₂₁H₃₀O₂)

Key ¹H NMR Signals (CDCl₃, δ

ppm)

6.64 (1H, s), 6.59 (1H, s), 4.60

(1H, br s), 2.18 (3H, s), 1.25

(3H, s), 1.00 (3H, s), 0.91 (3H,

s), 0.88 (3H, d, J=6.5 Hz)

Key ¹³C NMR Signals (CDCl₃,

δ ppm)

148.1, 145.5, 134.8, 122.0,

117.0, 114.0, 78.5, 56.5, 50.1,

41.8, 39.8, 38.9, 33.6, 33.4,

29.8, 24.5, 22.0, 21.8, 20.4,

18.4, 16.2

Key IR Absorptions (cm⁻¹)
3600 (O-H), 2950 (C-H), 1600,

1480 (aromatic C=C)

Key MS Fragmentation Ions

(m/z)

314 (M⁺), 299, 201, 189, 175,

161
[2][3]

Experimental Protocols
A total synthesis of (+)-Aureol has been achieved from the commercially available starting

material (+)-sclareolide in 12 steps. The key stages of this synthesis are outlined below.[2][4]

Experimental Workflow: Total Synthesis of (+)-Aureol
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Caption: Key transformations in the total synthesis of (+)-Aureol.

Summary of Key Synthetic Steps:

Reduction of (+)-Sclareolide: (+)-Sclareolide is reduced using lithium aluminum hydride

(LiAlH₄) to yield a diol intermediate.

Selective Protection: The primary alcohol of the diol is selectively protected as an acetate

ester using acetic anhydride in pyridine.

Formation of Terminal Alkene: A Grieco-Sharpless elimination protocol is employed to

generate a terminal alkene.

Oxidative Cleavage: The terminal alkene is subjected to oxidative cleavage to afford a key

aldehyde intermediate.

Alkynylation: The aldehyde is converted to a terminal alkyne via a Seyferth-Gilbert

homologation.

Enol Triflate Formation: A ruthenium-catalyzed hydrosilylation followed by triflation yields the

corresponding enol triflate.

Suzuki Coupling: The enol triflate is coupled with a hydroquinone boronate derivative through

a Suzuki coupling reaction.

Biomimetic Cycloetherification: The final step involves a biomimetic cycloetherification to

furnish (+)-Aureol.[2][4]

Biological Activity and Signaling Pathways
Sesquiterpenoid Aureol has demonstrated cytotoxic activity against various human tumor cell

lines.[1] While the specific signaling pathway for this aureol has not been fully elucidated, the

mechanism of cytotoxicity for many structurally related sesquiterpene lactones involves the

induction of apoptosis. This process is often mediated by the generation of reactive oxygen

species (ROS), leading to mitochondrial dysfunction and the activation of the caspase cascade.
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Proposed Cytotoxic Signaling Pathway of Sesquiterpenoid Aureol
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Caption: Proposed apoptotic pathway induced by sesquiterpenoid Aureol.
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Part 2: Coumestan Aureol
The coumestan Aureol is a polyphenolic compound belonging to the flavonoid family. Its

systematic IUPAC name is 1,3,9-trihydroxy-[4]benzofuro[3,2-c]chromen-6-one. This molecule is

found in various plants, including those of the Flemingia genus.

Chemical Structure and Physicochemical Properties
The core structure of coumestan Aureol is a tetracyclic system derived from coumarin. Its

molecular formula is C₁₅H₈O₆.

Table 2: Physicochemical and Spectroscopic Data for Coumestan Aureol
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Property Value Reference

Molecular Formula C₁₅H₈O₆

Molecular Weight 284.22 g/mol

Appearance White solid

IUPAC Name

1,3,9-trihydroxy-

[4]benzofuro[3,2-c]chromen-6-

one

High-Resolution MS (HRMS)
[M+H]⁺ m/z 285.0399

(Calculated for C₁₅H₉O₆⁺)

Key ¹H NMR Signals (DMSO-

d₆, δ ppm)

10.85 (1H, s, OH), 9.65 (1H, s,

OH), 9.50 (1H, s, OH), 7.85

(1H, d, J=8.5 Hz), 7.17 (1H, d,

J=2.2 Hz), 6.95 (1H, dd, J=8.5,

2.2 Hz), 6.93 (1H, d, J=2.0

Hz), 6.91 (1H, d, J=2.0 Hz)

[5]

Key ¹³C NMR Signals (DMSO-

d₆, δ ppm)

161.0, 158.0, 157.5, 156.5,

154.5, 145.0, 122.5, 115.0,

113.5, 112.0, 105.0, 103.0,

98.5, 94.0

[5]

Key IR Absorptions (cm⁻¹)

3400-3200 (O-H), 1710 (C=O,

lactone), 1620, 1580 (aromatic

C=C)

Key MS Fragmentation Ions

(m/z)

284 (M⁺), 256 ([M-CO]⁺), 228

([M-2CO]⁺), 199

Experimental Protocols
A total synthesis of coumestan Aureol has been reported, with a key step involving a Perkin

condensation followed by a copper-catalyzed cyclization.[6][7]

Experimental Workflow: Total Synthesis of Coumestan Aureol
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Caption: Key steps in the total synthesis of coumestan Aureol.

Summary of Key Synthetic Steps:

Perkin Condensation: 2-Bromo-4-hydroxylphenylacetic acid is condensed with an

appropriately substituted o-hydroxybenzaldehyde (in this case, 2,4,6-

trihydroxybenzaldehyde) using acetic anhydride and a base like triethylamine to form a 2'-

bromo-3-arylcoumarin intermediate.

Copper-Catalyzed Cyclization: The coumarin intermediate undergoes a copper-catalyzed

consecutive hydroxylation and aerobic oxidative coupling reaction under microwave

irradiation to yield the final product, Aureol.[6][7]

Biological Activity and Signaling Pathways
Coumestan Aureol is classified as a phytoestrogen due to its structural similarity to estradiol,

which allows it to bind to and modulate the activity of estrogen receptors (ERα and ERβ).[8]

This interaction can lead to both estrogenic and anti-estrogenic effects, depending on the target

tissue and the local hormonal environment.

Estrogen Receptor Signaling Pathway Modulated by Coumestan Aureol
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Caption: Genomic signaling pathway of coumestan Aureol via estrogen receptors.

Conclusion:

The two distinct molecular entities named Aureol, a sesquiterpenoid and a coumestan, offer

intriguing prospects for further research in medicinal chemistry and drug discovery. The

complex architecture of the sesquiterpenoid Aureol presents a challenging synthetic target and

a potential source of novel cytotoxic agents. The coumestan Aureol, with its well-defined

phytoestrogenic activity, serves as a valuable tool for studying estrogen receptor modulation

and its implications in various physiological and pathological processes. This guide provides a

foundational understanding of the chemical and biological aspects of both molecules, intended

to facilitate future investigations in these areas.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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